molecular formula C15H15N3O4 B2937689 N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899748-65-3

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2937689
CAS No.: 899748-65-3
M. Wt: 301.302
InChI Key: ILFAQIUKWYPYPS-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetamidophenyl group and a furan-2-ylmethyl group linked through an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Catalysts: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Inhibiting specific biochemical processes: Such as inflammation or cell proliferation.

    Inducing cellular responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide: A compound with a similar acetamidophenyl group but different functional groups.

    N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]acetamide: Another related compound with an imidazole ring instead of an oxalamide linkage.

The uniqueness of this compound lies in its specific oxalamide linkage and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-6-12(7-5-11)18-15(21)14(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFAQIUKWYPYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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